molecular formula GaNdO3-3 B1143546 Neodymium gallium oxide CAS No. 12207-22-6

Neodymium gallium oxide

カタログ番号 B1143546
CAS番号: 12207-22-6
分子量: 261.96
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Neodymium Gallium Oxide, also known as Neodymium Gallate, is a compound with the linear formula NdGaO3 . It is generally available in most volumes and is produced to many standard grades . It is a light blue powder with a melting point of 1800°C . It is mainly used as a substrate for the growth of epitaxial films of high-temperature superconductors (such as YBCO) and magnetic materials .


Synthesis Analysis

Neodymium Gallium Oxide can be synthesized using various chemical and physical techniques . The influence of the Nd ions concentration on the excitation/emission mechanisms of Nd ions and the role of gallium oxide matrix have been investigated . The grain size reduction into gallium oxide films has been observed when the concentration of Nd increases .


Molecular Structure Analysis

Neodymium (III) oxide has a low-temperature trigonal A form in space group P 3 m1 . This structure type is favored by the early lanthanides .


Chemical Reactions Analysis

The charge transfer is the main excitation mechanism for Nd ions where defect states play an important role as intermediate states . As a consequence, Nd emission efficiency increases with temperature giving rise to the most intensive emission at 1087 nm at room temperature .


Physical And Chemical Properties Analysis

Neodymium Gallium Oxide is a light blue powder with a melting point of 1800°C . It is insoluble in water . Gallium oxide is an ultra-wide band gap semiconductor material with a band gap of 4.8 eV, which is far greater than the band gap of other semiconductor materials, like Silicon (1.1 eV), SiC (3.26 eV) and GaN (3.4 eV) .

科学的研究の応用

  • Optical Properties and Applications : Nd:Ga2O3 films demonstrate significant optical activity, particularly in the near-infrared range. The films show potential for use in optically driven devices due to their wide bandgap and transparent conductive properties. These characteristics make Nd:Ga2O3 suitable for applications in solid-state waveguide lasers and other optical devices (Podhorodecki et al., 2010), (Kumaran et al., 2010).

  • Growth and Characterization of Films : The growth of Nd:Ga2O3 films has been successfully achieved using techniques like radiofrequency magnetron sputtering. These films exhibit unique structural properties and photoluminescence, highlighting their potential for use in photonic devices (Marie et al., 2008), (Lecerf et al., 2008).

  • Crystal Growth : The growth of single-crystal neodymium gallium oxide presents challenges like twinning and cracks, which can be mitigated by maintaining uniform melt temperature and choosing appropriate seed crystals. This research is crucial for developing high-quality materials for various applications (Ruse & Geller, 1975).

  • Separation of Elements : Nd:Ga2O3 is involved in the study of the separation of uranium from neodymium, which has implications for nuclear waste recovery and management. This showcases its potential use in environmental and nuclear science (Smolenski et al., 2014).

  • Environmental Impact of Rare Earth Production : Studies on the life cycle inventory of neodymium production provide insights into the environmental impacts of extracting and using rare earth elements like neodymium. Such research is critical for understanding and mitigating the environmental consequences of rare earth mining and processing (Sprecher et al., 2014).

Safety And Hazards

When handling Neodymium Gallium Oxide, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Rapid progress in β-gallium oxide (β-Ga2O3) material and device technologies has been made in this decade, and its superior material properties based on the very large bandgap of over 4.5 eV have been attracting much attention . β-Ga2O3 appears particularly promising for power switching device applications because of its extremely large breakdown electric field and availability of large-diameter, high-quality wafers manufactured from melt-grown bulk single crystals . This Roadmap presents the current state-of-the-art and future challenges in 15 different topics identified by a large number of people active within the gallium oxide research community .

特性

InChI

InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDBLBKUYMECBD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Ga].[Nd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3NdO3-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neodymium gallium oxide

Citations

For This Compound
44
Citations
N Deepak, MA Caro, L Keeney… - Advanced Functional …, 2014 - Wiley Online Library
… is induced in ultra‐thin (20 nm to 80 nm) biaxially‐strained epitaxial films of a‐TiO 2 deposited by liquid injection chemical vapor deposition onto (110) neodymium gallium oxide (NGO) …
Number of citations: 17 onlinelibrary.wiley.com
GF Ruse, S Geller - Journal of Crystal Growth, 1975 - Elsevier
GROWTH OF NEODYMIUM GALLIUM OXIDE CRYSTALS” 1. Introduction overcome by an appropriate choice of growth direc- tion. Among the … GROWTH OF NEODYMIUM GALLIUM …
Number of citations: 22 www.sciencedirect.com
H SCHMIDii - researchgate.net
… Neodymium gallium oxide NdGaOj is orthorhombic at room température with space group Pbnm {t = 0.9827). A magnetic phase transition is found below 0.98 K, the Nd^"*" spins in …
Number of citations: 0 www.researchgate.net
S Skiadopoulou, S Kamba… - Advanced Functional …, 2016 - Wiley Online Library
X-ray diffraction, second-harmonic generation and infrared reflectance investigations reveal no evidence for a polar phase or ferroelectric phase transition in 1.6% tensile strained …
Number of citations: 7 onlinelibrary.wiley.com
A Cavallaro, GF Harrington, SJ Skinner, JA Kilner - Nanoscale, 2014 - pubs.rsc.org
In this work the effect of gas atmosphere on the surface termination reconstruction of single crystal NdGaO3 (110) (NGO) during thermal annealing was analyzed. Using Low Energy Ion …
Number of citations: 11 pubs.rsc.org
W Marti, JP Rivera, F Kubel, HJ Scheel, H Schmid - Ferroelectrics, 1995 - Taylor & Francis
… The room temperature structure of neodymium gallium oxide, NdGaO,, has been determined by X-ray diffraction on a single domain crystal. The compound is orthorhombic with space …
Number of citations: 6 www.tandfonline.com
A Mock, R Korlacki, S Knight, M Stokey, A Fritz… - Physical Review B, 2019 - APS
… The frequency-dependent dielectric function tensor and dielectric loss function tensor of orthorhombic neodymium gallium oxide are reported in the spectral range of 80–1200 cm …
Number of citations: 11 journals.aps.org
M Schubert - 2022 - apps.dtic.mil
… Yusra participated and supported temperature dependent nearinfrared to ultraviolet spectroscopic ellipsometry measurements of Neodymium Gallium Oxide. She performed model data …
Number of citations: 0 apps.dtic.mil
NE LINCON - 2022 - apps.dtic.mil
… Yusra participated and supported temperature dependent nearinfrared to ultraviolet spectroscopic ellipsometry measurements of Neodymium Gallium Oxide. She performed model data …
Number of citations: 0 apps.dtic.mil
DA Neumayer - 1993 - search.proquest.com
Thin films of lead and bismuth doped Tl-Ba-Ca-Cu-O superconductors were prepared by MOCVD using volatile metal-organic precursors. Thallium was introduced in a post anneal step …
Number of citations: 2 search.proquest.com

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